molecular formula C10H17NO4 B13491044 2-Acetamido-2-(1-methoxycyclopentyl)aceticacid

2-Acetamido-2-(1-methoxycyclopentyl)aceticacid

Katalognummer: B13491044
Molekulargewicht: 215.25 g/mol
InChI-Schlüssel: WPPJGSVMAXAJMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid is an organic compound with the molecular formula C10H17NO4 It is characterized by the presence of an acetamido group, a methoxy group, and a cyclopentyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(1-methoxycyclopentyl)acetic acid typically involves the reaction of 1-methoxycyclopentylamine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 2-4 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Acetamido-2-(1-methoxycyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Acetamido-2-cyclopentylacetic acid: Similar structure but lacks the methoxy group.

    2-Acetamido-1,2-dideoxynojirimycin: Contains an acetamido group but has a different ring structure.

    2-Acetamido-2-deoxy-D-glucono-1,5-lactone: Similar functional groups but different overall structure.

Uniqueness

2-Acetamido-2-(1-methoxycyclopentyl)acetic acid is unique due to the presence of both the methoxy group and the cyclopentyl ring, which confer distinct chemical properties and biological activities. The combination of these structural features makes it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C10H17NO4

Molekulargewicht

215.25 g/mol

IUPAC-Name

2-acetamido-2-(1-methoxycyclopentyl)acetic acid

InChI

InChI=1S/C10H17NO4/c1-7(12)11-8(9(13)14)10(15-2)5-3-4-6-10/h8H,3-6H2,1-2H3,(H,11,12)(H,13,14)

InChI-Schlüssel

WPPJGSVMAXAJMV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(C(=O)O)C1(CCCC1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.